4-Methyl-5-nitro-2,6-di(piperidin-1-yl)pyrimidine
Description
4-Methyl-5-nitro-2,6-di(piperidin-1-yl)pyrimidine is a pyrimidine derivative featuring a nitro group at position 5, a methyl group at position 4, and piperidin-1-yl substituents at positions 2 and 4. The pyrimidine core enables diverse interactions due to its electron-deficient aromatic system and nitrogen lone pairs, which facilitate metal coordination and supramolecular binding .
Properties
CAS No. |
94320-78-2 |
|---|---|
Molecular Formula |
C15H23N5O2 |
Molecular Weight |
305.38 g/mol |
IUPAC Name |
4-methyl-5-nitro-2,6-di(piperidin-1-yl)pyrimidine |
InChI |
InChI=1S/C15H23N5O2/c1-12-13(20(21)22)14(18-8-4-2-5-9-18)17-15(16-12)19-10-6-3-7-11-19/h2-11H2,1H3 |
InChI Key |
QZCRGPBGOAUZBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCCCC2)N3CCCCC3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-nitro-2,6-di(piperidin-1-yl)pyrimidine typically involves multi-step organic reactions. One common method includes the nitration of a pyrimidine precursor followed by the introduction of piperidine groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and conditions would be tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-nitro-2,6-di(piperidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to remove the nitro group or modify the piperidine rings.
Substitution: The piperidine groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can produce a variety of substituted pyrimidines.
Scientific Research Applications
4-Methyl-5-nitro-2,6-di(piperidin-1-yl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-Methyl-5-nitro-2,6-di(piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperidine groups may interact with biological receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Substituent Effects on Metal-Binding Properties
Pyrimidine derivatives are widely explored for metal coordination. 4-Arylvinyl-2,6-di(pyridin-2-yl)pyrimidines () exhibit strong tridentate ligand behavior, coordinating Zn²⁺ and Sn²⁺ with higher affinity than terpyridines. In contrast, 4-Methyl-5-nitro-2,6-di(piperidin-1-yl)pyrimidine replaces pyridinyl groups with piperidinyl substituents. Piperidine’s saturated ring lacks the conjugated π-system of pyridine, likely reducing metal-binding efficiency.
Table 1: Metal-Binding Properties of Pyrimidine Derivatives
| Compound | Substituents (Positions 2,6) | Metal Affinity (Notable Examples) | Fluorescence Response |
|---|---|---|---|
| 4-Arylvinyl-2,6-di(pyridin-2-yl)pyrimidine | Pyridinyl | High Zn²⁺ affinity (> terpyridines) | Fluorescence enhancement (Sn²⁺), quenching (Zn²⁺) |
| 4-Methyl-5-nitro-2,6-di(piperidin-1-yl)pyrimidine | Piperidinyl | Not reported | Uncharacterized |
Antimicrobial Activity and Substituent Trends
highlights substituent-dependent antimicrobial activity in pyrimidine derivatives:
- C-6 substituents : 4-Chlorobenzyl groups enhance antibacterial activity.
- C-2 substituents : Piperidinyl and pyrrolidinyl groups improve antifungal performance.
- C-5 substituents : Ethyl groups boost overall antimicrobial efficacy.
4-Methyl-5-nitro-2,6-di(piperidin-1-yl)pyrimidine diverges from these trends:
- C-2/C-6 : Both positions bear piperidinyl groups, which may favor antifungal activity but reduce antibacterial potency compared to 4-chlorobenzyl analogs.
- C-5 : A nitro group replaces ethyl, introducing strong electron-withdrawing effects. While this may hinder membrane penetration (due to increased polarity), the nitro group could enhance interactions with bacterial nitroreductases or disrupt redox pathways.
Table 2: Antimicrobial Activity of Pyrimidine Derivatives
| Compound | C-2 Substituent | C-6 Substituent | C-5 Substituent | Notable Activity |
|---|---|---|---|---|
| 4-Chlorobenzyl derivatives | Variable | 4-Chlorobenzyl | Ethyl | Strong antibacterial |
| Piperidinyl derivatives | Piperidinyl | Piperidinyl | Nitro | Potential antifungal (untested) |
Table 3: Anti-TB Pyrimidine Derivatives
| Compound | Key Features | Target/Combination Therapy |
|---|---|---|
| Bedaquiline-associated pyrimidines | F-ATP synthase inhibition | Used with bedaquiline/Q203 |
| 6-((4-(2,3-dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4-dione | Phenoxy-piperidinyl substituent | Direct anti-mycobacterial |
| 4-Methyl-5-nitro-2,6-di(piperidin-1-yl)pyrimidine | Nitro and dual piperidinyl groups | Uncharacterized (potential for novel mechanism) |
Biological Activity
4-Methyl-5-nitro-2,6-di(piperidin-1-yl)pyrimidine (CAS No. 94320-78-2) is a pyrimidine derivative that has garnered interest due to its potential biological activities. This compound features a unique structure that may interact with various biological targets, making it a candidate for pharmaceutical applications.
Chemical Structure and Properties
The molecular formula of 4-Methyl-5-nitro-2,6-di(piperidin-1-yl)pyrimidine is . The compound's structure includes a pyrimidine ring substituted with methyl and nitro groups and two piperidine moieties.
| Property | Value |
|---|---|
| Molecular Formula | C13H18N4O2 |
| Molecular Weight | 250.31 g/mol |
| CAS Number | 94320-78-2 |
The biological activity of 4-Methyl-5-nitro-2,6-di(piperidin-1-yl)pyrimidine is hypothesized to arise from its ability to interact with specific enzymes and receptors. The piperidine rings may enhance lipophilicity, facilitating membrane permeability and interaction with cellular targets.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate neurotransmitter receptors, influencing signal transduction pathways.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various pathogens.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrimidine derivatives, including 4-Methyl-5-nitro-2,6-di(piperidin-1-yl)pyrimidine. Research indicates that compounds with similar structures show significant activity against both Gram-positive and Gram-negative bacteria.
Case Study:
A study evaluating the antimicrobial activity of related pyrimidine compounds demonstrated that modifications in the substituents significantly affect their efficacy against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL, indicating potent activity .
Cytotoxicity Studies
In vitro cytotoxicity assays are essential for assessing the safety profile of new compounds. For 4-Methyl-5-nitro-2,6-di(piperidin-1-yl)pyrimidine, preliminary cytotoxicity data suggest it may exhibit selective toxicity towards cancer cell lines while sparing normal cells.
Comparative Studies
Comparative studies have shown that the introduction of nitro and piperidine groups can enhance the biological activity of pyrimidine derivatives. For instance:
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| 4-Methyl-5-nitro-pyrimidine | 25 | Antimicrobial |
| 4-Methyl-5-nitro-piperidine | 15 | Anticancer |
| Control (Standard Drug) | 50 | Antimicrobial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
